![molecular formula C13H21NO4 B2525424 Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate CAS No. 2377032-93-2](/img/structure/B2525424.png)
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl spiro compounds has been explored through various synthetic routes. In one study, efficient and scalable methods were developed to synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that serves as a precursor for further chemical modifications . This compound is particularly interesting due to its potential to access chemical spaces that are complementary to those accessed by piperidine ring systems. The synthetic routes described allow for selective derivatization on the azetidine and cyclobutane rings, which could lead to the creation of novel compounds with potential biological activity .
Molecular Structure Analysis
The tert-butyl spiro compounds under discussion are characterized by their spirocyclic structure, which includes both carbo- and heterocyclic fragments. This structural motif is significant as it can be used to generate a variety of biologically active heterocyclic compounds . The presence of multiple reactive sites on these molecules, such as the active methylene group, allows for further chemical transformations, which can be exploited to synthesize a diverse array of derivatives .
Chemical Reactions Analysis
In a related study, the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was investigated . This reaction showcases the compound's ability to undergo condensation reactions, leading to the formation of isomeric products. The reaction was carried out in toluene, and the resulting isomeric condensation products were separated based on their solubility differences in hexane. The yields of the isolated isomers were 44% and 17%, respectively, indicating that the reaction conditions and the molar ratio of the reactants can be optimized to favor the formation of specific isomers .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate are not detailed in the provided papers, the general properties of related tert-butyl spiro compounds can be inferred. These compounds typically exhibit solubility characteristics that can be manipulated for the purpose of separation and purification, as demonstrated by the isolation of isomeric condensation products . The spirocyclic structure also implies a degree of rigidity and steric hindrance, which can influence the compound's reactivity and the selectivity of its reactions. The bifunctional nature of these compounds suggests that they have multiple reactive sites, which can be selectively targeted in synthetic applications .
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic and Heterocyclic Compounds
Moskalenko et al. (2012) described a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are used to prepare other biologically active heterocyclic compounds. The study focused on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, highlighting its utility in generating isomeric condensation products with potential biological activity (Moskalenko & Boev, 2012).
Mechanistic Studies in Organic Chemistry
Lattes et al. (1982) investigated the photochemical and thermal rearrangement of oxaziridines, providing evidence in support of the stereoelectronic control theory. This research elucidates the behavior of spirooxaziridines under various conditions, contributing to the understanding of regioselectivities in photochemical and thermal rearrangements, which is crucial for designing synthetic pathways for complex molecules (Lattes et al., 1982).
Development of Synthetically Useful Procedures
Galeotti et al. (2022) explored the oxygenation pathways in manganese-catalyzed C(sp3)–H functionalization, showing the ability to precisely direct the chemoselectivity of C–H oxidation reactions. This study contributes to the toolkit available for aliphatic C–H bond oxygenations, demonstrating how specific conditions can lead to the selective formation of oxygenation products (Galeotti et al., 2022).
Contribution to Organic Synthesis and Medicinal Chemistry
Moskalenko et al. (2014) and other studies focused on the synthesis of piperidine derivatives and spiro compounds, indicating the relevance of these methodologies in the development of pharmacologically active molecules. The synthesis of such compounds involves intricate reactions that provide valuable insights into the construction of complex organic molecules, which could be of interest in drug discovery and development (Moskalenko & Boev, 2014).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Direcciones Futuras
The compound can be used as an intermediate in the synthesis of pharmaceutical products including inhibitors and anticancer compounds . It is also used in the synthesis of chiral pyrrolidine inhibitors with the ability to bind to Neuronal Nitric Oxide Synthase . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.
Propiedades
IUPAC Name |
tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-8-9-10(17-9)13(14)4-6-16-7-5-13/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQSVJMDNIFIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C13CCOCC3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

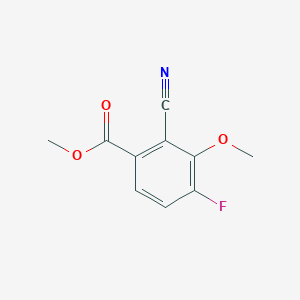
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)
![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)
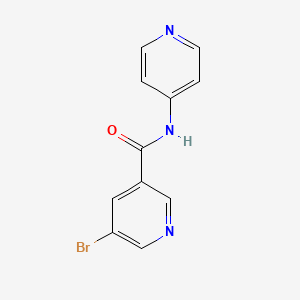
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

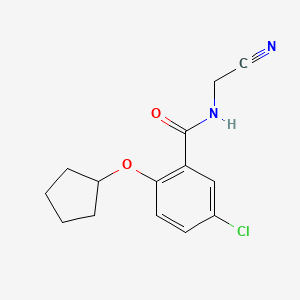
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)
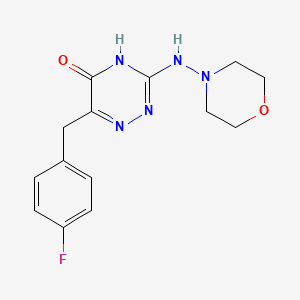
![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)
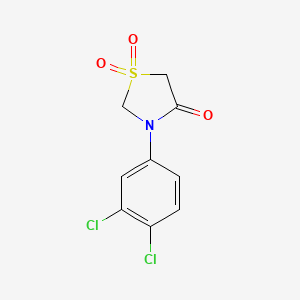

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)